molecular formula C15H12ClF3N2OS B2488139 3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-15-9

3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2488139
CAS No.: 866143-15-9
M. Wt: 360.78
InChI Key: VNDNNXUSCQNICI-UHFFFAOYSA-N
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Description

3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes an allyl group, a chlorobenzyl sulfanyl group, and a trifluoromethyl group attached to a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.

    Attachment of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group on the pyrimidinone core.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • 3-allyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • 2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone

Uniqueness

3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of all three functional groups (allyl, chlorobenzyl sulfanyl, and trifluoromethyl) on the pyrimidinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2OS/c1-2-7-21-13(22)8-12(15(17,18)19)20-14(21)23-9-10-5-3-4-6-11(10)16/h2-6,8H,1,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDNNXUSCQNICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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